molecular formula C11H12F2N2O B8687667 7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B8687667
M. Wt: 226.22 g/mol
InChI Key: KXXOQNRIFCYFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

7,7-difluoro-2,3,4,6,8,9-hexahydropyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C11H12F2N2O/c12-11(13)2-1-7-5-8-10(16)14-3-4-15(8)9(7)6-11/h5H,1-4,6H2,(H,14,16)

InChI Key

KXXOQNRIFCYFNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C=C3N2CCNC3=O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask was placed a solution of 113n (10 g, 36.73 mmol, 1.00 equiv) in toluene (100 mL) and acetic acid (1.1 g, 18.32 mmol, 0.50 equiv). See FIG. 14. The resulting solution was heated to reflux for 2 h, cooled and concentrated under vacuum. The residue was triturated in 100 mL of dry ether. The crude product was purified by recrystallization from ethanol to afford 4.43 g (53%) of 113o as a white solid. MS-ESI: [M+H]+ 227. 1H NMR (300 MHz, DMSO) δ 2.10-2.24 (2H, m), 2.59-2.64 (2H, m), 3.17-3.27 (2H, m), 3.43-3.48 (2H, m), 3.88-3.92 (2H, m), 6.44 (1H, s), 7.56 (1H, s).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
53%

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